molecular formula C15H14O3 B3415663 Fenoprofen CAS No. 31879-05-7

Fenoprofen

Cat. No.: B3415663
CAS No.: 31879-05-7
M. Wt: 242.27 g/mol
InChI Key: RDJGLLICXDHJDY-UHFFFAOYSA-N
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Description

Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, which includes compounds like ibuprofen and naproxen . Its primary research value lies in its potent inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the biosynthesis of pro-inflammatory prostaglandins . This mechanism underpins its experimental applications in studying inflammatory pathways, pain response, and fever in preclinical models. Researchers utilize this compound to investigate conditions such as rheumatoid arthritis and osteoarthritis, where it has been shown to reduce joint swelling, pain, and duration of morning stiffness . The compound is rapidly absorbed after oral administration, achieves peak plasma concentrations within two hours, and has a plasma half-life of approximately 2.5 to 3 hours . It is highly bound to plasma proteins (approximately 99%) and is extensively metabolized in the liver, with the majority of a dose excreted in the urine as glucuronide conjugates within 24 hours . Scientifically, this compound is a chiral drug with one stereogenic center. The (S)-enantiomer possesses the desired pharmacological activity, while the (R)-isomer can undergo chiral inversion to the active form, a process of interest in pharmacokinetic research . Like other NSAIDs, its use in research must account for potential adverse effects, including gastrointestinal, cardiovascular, and renal toxicity . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGLLICXDHJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023045
Record name Fenoprofen
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoprofen
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

168-171 °C @ 0.11 MM HG
Record name FENOPROFEN
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Solubility

Slight (calcium salt), 8.11e-02 g/L
Record name Fenoprofen
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Color/Form

VISCOUS OIL

CAS No.

29679-58-1, 31879-05-7, 34597-40-5
Record name Fenoprofen
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Record name 2-(3-phenoxyphenyl)propionic acid
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Melting Point

168-171
Record name Fenoprofen
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fenoprofen can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to this compound through a Friedel-Crafts acylation reaction with acetyl chloride .

Industrial Production Methods: In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fenoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Pain Management

Fenoprofen is commonly prescribed for the management of mild to moderate pain, including conditions such as:

  • Rheumatoid Arthritis
  • Osteoarthritis
  • Ankylosing Spondylitis

The drug works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process and pain signaling pathways .

Antiviral Properties

Recent studies have identified this compound's potential as an antivirulence agent against Staphylococcus aureus. Research demonstrated that this compound effectively inhibits the SaeR protein, which is critical for the pathogenicity of S. aureus, leading to reduced biofilm formation and enhanced susceptibility to immune responses . This suggests its potential use in preventing and treating implant-associated infections.

Table 1: Clinical Applications of this compound

ApplicationConditionMechanism of Action
Pain reliefMild to moderate painCOX inhibition
Anti-inflammatoryRheumatoid arthritisCOX inhibition
AntiviralS. aureus infectionsInhibition of SaeR protein; reduced biofilm formation

Antitumor Activity

This compound has been studied for its antitumor properties. A study indicated that carborane analogues of this compound exhibit improved antitumor activity compared to traditional NSAIDs. This highlights this compound's potential in oncology, particularly as a part of combination therapies .

Biased Allosteric Modulation

Research has shown that this compound can act as a biased allosteric modulator, which may lead to novel therapeutic applications in drug design and repurposing existing drugs for enhanced efficacy . This mechanism opens avenues for developing new treatments that leverage this compound's unique pharmacological profile.

Table 2: Research Findings on this compound

Study FocusFindingsImplications
Antitumor activityImproved activity with carborane analoguesPotential use in cancer therapies
Biased allosteric modulationNovel therapeutic applications identifiedDrug repurposing and new drug design possibilities

Orthopedic Infections

A significant case study highlighted the use of this compound in preventing S. aureus infections associated with orthopedic implants. The study demonstrated that this compound treatment led to a significant reduction in biofilm formation, making bacterial colonies more susceptible to immune clearance without inducing resistance .

Pain Management in Chronic Conditions

Another case study focused on patients with chronic pain conditions such as rheumatoid arthritis, where this compound was effective in reducing pain levels and improving quality of life indicators without severe side effects commonly associated with other NSAIDs .

Table 3: Case Studies Overview

Case Study FocusResults
Orthopedic infectionsReduced biofilm formation; no resistanceThis compound as a preventive agent in surgical settings
Chronic pain managementEffective pain relief; improved quality of lifeSupports use in long-term pain management strategies

Mechanism of Action

Fenoprofen exerts its effects primarily through the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By reducing prostaglandin levels, this compound alleviates symptoms associated with inflammatory conditions .

Comparison with Similar Compounds

Fenoprofen vs. Ibuprofen

  • In a double-blind crossover study, this compound calcium (600 mg, 4× daily) and ibuprofen (400 mg, 4× daily) showed comparable efficacy in reducing "pain at rest" and "tenderness" in soft-tissue rheumatism. However, this compound demonstrated superior improvement in "limitation of movement" and physician-assessed severity after 14 days of treatment .
  • In osteoarthritis, this compound and ibuprofen provided equivalent pain relief, but this compound exhibited a lower incidence of GI side effects in long-term use .

This compound vs. Aspirin

  • This compound (200–600 mg every 6 hours) matched aspirin (325–975 mg every 6 hours) in efficacy for large-joint osteoarthritis but caused fewer adverse effects like tinnitus and GI discomfort .

Table 1: Efficacy Comparison in Osteoarthritis

Parameter This compound Ibuprofen Aspirin
Pain Reduction +++ +++ +++
Limitation of Motion ++++ ++ ++
GI Side Effects + ++ ++++

(++++ = most effective/least adverse; + = least effective/most adverse)

Mechanism of Action and Enantiomer Activity

  • COX Inhibition: The (S)-enantiomer of this compound is primarily responsible for COX-2 inhibition, similar to other profens (e.g., ketoprofen). However, unlike flurbiprofen derivatives, this compound’s (R)-enantiomer lacks substrate selectivity for 2-arachidonoylglycerol (2-AG) over arachidonic acid (AA), limiting its utility in neuroinflammatory targeting .
  • Metabolism: Approximately 73% of the (R)-enantiomer undergoes chiral inversion to the active (S)-form in rabbits, enhancing its therapeutic activity.

Physicochemical Properties and Drug Delivery

  • Cyclodextrin Complexation: this compound forms less stable complexes with β-cyclodextrins (BCyD) compared to fenbufen due to its non-linear structure (two aromatic rings connected via an ether bond). Stability constants (log10 K) for this compound-BCyD complexes range from 2.1–2.9, while fenbufen-BCyD complexes reach 3.1–3.8 . Hydrogen bonding between this compound’s carboxylate group and BCyD hydroxyls stabilizes the complex, but its conformational flexibility reduces binding affinity .

Table 2: Cyclodextrin Complex Stability Constants

Compound BCyD DIMEB50 DIMEB95
This compound 2.1–2.3 2.5–2.7 2.8–2.9
Fenbufen 3.1–3.3 3.4–3.6 3.6–3.8

(log10 K values from CD and NMR studies)

Biological Activity

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has been widely studied for its biological activities, particularly its analgesic and anti-inflammatory properties. This article delves into the compound's mechanisms of action, clinical efficacy, and potential therapeutic applications, supported by case studies and research findings.

This compound primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which play crucial roles in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. In addition to its COX-inhibitory effects, this compound has been identified as a biased allosteric enhancer for melanocortin receptors (MCRs), particularly MCR3. This unique property allows this compound to promote macrophage phagocytosis and efferocytosis independently of COX inhibition, highlighting its potential as a pro-resolving agent in inflammatory conditions .

Clinical Efficacy

Pain Relief Studies:
A systematic review assessed the efficacy of this compound for acute postoperative pain. The analysis included five studies with 696 participants, revealing that a single dose of 200 mg this compound provided significant pain relief compared to placebo, with a number needed to treat (NNT) of 2.3 for achieving at least 50% pain relief over 4 to 6 hours. The frequency of adverse events was similar between this compound and placebo groups, indicating a favorable safety profile .

Comparative Studies:
this compound has been compared with other NSAIDs, such as ibuprofen. One study indicated that treatment with this compound resulted in significant improvements in various clinical parameters over a two-week period compared to ibuprofen . This suggests that this compound may be more effective in certain patient populations or conditions.

Table: Summary of Key Research Findings on this compound

StudySample SizeDosageOutcomeNNTAdverse Events
696200 mgSignificant pain relief vs. placebo2.3No significant difference
VariableVariousImproved clinical parameters vs. ibuprofenNot specifiedSimilar rates

Case Studies

Pro-Resolving Effects:
In experimental models, this compound demonstrated significant pro-resolving effects by enhancing macrophage activity in both phagocytosis of bacteria and efferocytosis of apoptotic cells. These actions were shown to be mediated through MCR3, as evidenced by reduced efficacy in Mc3r−/− mice models . The ability to enhance macrophage function suggests potential applications for this compound in treating chronic inflammatory diseases.

Antitumor Activity:
Recent studies have explored the antitumor potential of this compound and its analogs. Research indicates that this compound may exhibit anticancer properties through mechanisms independent of COX inhibition, including modulation of various signaling pathways involved in tumor growth and metastasis . These findings warrant further investigation into this compound's role in oncology.

Q & A

Q. How can researchers determine the solubility of fenoprofen in aqueous media for in vitro studies?

this compound's limited aqueous solubility (slightly soluble in water) can be addressed using hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent. Turbidimetry is employed to optimize HPβCD concentration: varying HPβCD concentrations (0.01–1.0 mmol/L) are tested in phosphate buffer (pH 7.4), and turbidity values are measured to identify the minimal HPβCD concentration required for complete dissolution. A linear increase in solubility with HPβCD concentration indicates inclusion complex formation via hydrophobic interactions and hydrogen bonding .

Q. What are the standard chromatographic methods for assessing this compound purity in pharmaceutical formulations?

The United States Pharmacopeia (USP) monograph specifies reverse-phase HPLC with a C18 column (5 µm, 4.6 × 150 mm), UV detection at 272 nm, and a mobile phase of methanol/water (70:30 v/v) at 2 mL/min. System suitability requires resolution (R ≥ 9.0) between this compound and impurities like 3-phenoxybenzoic acid. Quantification uses a calibration curve of USP this compound Calcium Reference Standard, with validation parameters including tailing factor (≤2.0) and relative standard deviation (RSD ≤2.0%) .

Q. How do researchers validate analytical methods for this compound quantification in biological matrices?

Method validation follows ICH guidelines:

  • Linearity : Test across 50–150% of the target concentration (e.g., 0.02–0.06 µmol/L).
  • Accuracy : Spike recovery studies (80–120%) using HPLC or voltammetry.
  • Precision : Intra-day and inter-day RSD ≤15% for biological samples.
  • Specificity : Resolve this compound from metabolites (e.g., glucuronides) using differential pulse stripping voltammetry (DPSV) or LC-MS/MS .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound-protein binding mechanisms?

Conflicting hypotheses (competitive adsorption vs. electro-inactive complex formation) are tested via affinity voltammetry. Cyclic voltammetry (CV) at varying BSA concentrations (0–50 µmol/L) and scan rates (10–200 mV/s) reveals shifts in formal potential (E° vs. E°'). Minimal potential differences (<10 mV) indicate hydrophobic interactions dominate, excluding competitive adsorption. Stoichiometry is confirmed via molar ratio plots (1:1 this compound:BSA) .

Q. How do adsorption isotherms of this compound on non-porous columns inform preparative-scale chromatography?

Frontal analysis under overloaded conditions (30% methanol/water mobile phase) generates adsorption isotherms. This compound exhibits concave-downward isotherms, best modeled by the Langmuir-Freundlich equation: q=qm(KC)n1+(KC)nq = \frac{q_m \cdot (K \cdot C)^n}{1 + (K \cdot C)^n}

where qmq_m = maximum capacity, KK = equilibrium constant, and nn = heterogeneity factor. Discrepancies vs. anti-Langmuir behavior (e.g., naproxen) arise from adsorbate-adsorbent vs. adsorbate-adsorbate interactions .

Q. What methodologies elucidate this compound’s hydration-dehydration behavior for polymorph screening?

Combined DSC, TGA, and PXRD analyze this compound calcium dihydrate. Isothermal TGA (50–80°C) reveals two activation energies (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C), corresponding to water molecules in distinct crystal regions. Single-crystal XRD identifies calcium coordination (six oxygens: two from water, four from carboxylate groups). Rehydration follows solution-mediated transformation kinetics .

Methodological Guidelines

Q. How to design experiments analyzing this compound’s electrochemical behavior?

  • Sensor optimization : In-situ mercury film sensors (42 nm thickness) enhance sensitivity in DPSV. Accumulation time (60 s) maximizes peak current.
  • pH effects : Test pH 2–12 using CV; avoid pH <2 due to cyclodextrin hydrolysis.
  • Validation : Compare peak currents with/without HPβCD to confirm no electrochemical interference .

Q. What statistical models are appropriate for calculating this compound-BSA binding constants?

Four models are compared:

  • Nonlinear regression : Direct fitting of voltammetric data.
  • Double reciprocal plot : 1/I1/I vs. 1/[BSA]1/[BSA], assuming 1:1 binding.
  • Scatchard plot : r/[F]r/[F] vs. rr, where rr = bound/free this compound. Select the model with lowest AIC/BIC values and R² >0.95 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoprofen
Reactant of Route 2
Fenoprofen

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